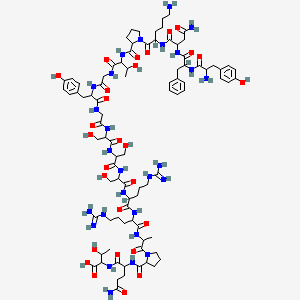
104041-80-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 104041-80-7 is known as Calmodulin Binding Peptide 1. This peptide is derived from smooth muscle myosin light-chain kinase and has a high affinity for calmodulin, a calcium-binding messenger protein. Calmodulin Binding Peptide 1 is known for its ability to strongly inhibit inositol trisphosphate-induced calcium release, making it a significant tool in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calmodulin Binding Peptide 1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of Calmodulin Binding Peptide 1 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography is employed for purification to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Calmodulin Binding Peptide 1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Calmodulin Binding Peptide 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving calmodulin.
Biology: Helps in understanding calcium signaling pathways and the role of calmodulin in various cellular processes.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Wirkmechanismus
Calmodulin Binding Peptide 1 exerts its effects by binding to calmodulin with high affinity. This binding inhibits the interaction of calmodulin with its target proteins, such as myosin light-chain kinase. By preventing calmodulin from activating these proteins, the peptide effectively modulates calcium signaling pathways. The inhibition of inositol trisphosphate-induced calcium release is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Calmodulin Binding Peptide 2: Another peptide with high affinity for calmodulin but with a different sequence and binding properties.
Calmodulin Antagonists: Small molecules that inhibit calmodulin function but differ in structure and specificity.
Uniqueness: Calmodulin Binding Peptide 1 is unique due to its high affinity and specificity for calmodulin, derived from smooth muscle myosin light-chain kinase. Its ability to strongly inhibit inositol trisphosphate-induced calcium release sets it apart from other calmodulin-binding peptides and antagonists.
Eigenschaften
CAS-Nummer |
104041-80-7 |
|---|---|
Molekularformel |
C₂₃₁H₃₇₃N₆₉O₇₀S₂ |
Molekulargewicht |
5301.10 |
Sequenz |
One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







